![molecular formula C20H18N2O4 B5511175 4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)

4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid often involves multiple steps, including cyclization and alkoxy carbonylation reactions. For instance, palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives has been used to synthesize quinoline-4-one derivatives, showcasing the complexity and versatility of the synthetic pathways that might be involved in creating compounds like this compound (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds within this category is often characterized using techniques like X-ray crystallography, which provides detailed insights into their geometrical configuration. For example, discrete molecular complexes and coordination polymers have been synthesized and analyzed, revealing intricate molecular arrangements and bonding patterns (Rad et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving such compounds can lead to various products depending on the reaction conditions and the reactants involved. The interaction with active methylene compounds, for instance, demonstrates the reactivity and potential for transformation that these compounds possess (Ukrainets et al., 2007).

Scientific Research Applications

Quinoline Derivatives in Corrosion Inhibition

Quinoline derivatives are known for their effectiveness as corrosion inhibitors, particularly for metallic surfaces. They form stable chelating complexes with metal atoms, which can be attributed to their high electron density and the presence of polar substituents like amino groups. This property suggests that 4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid could potentially be used in anticorrosive formulations to protect metals from degradation (Verma, Quraishi, & Ebenso, 2020).

Antimicrobial and Antitumor Properties

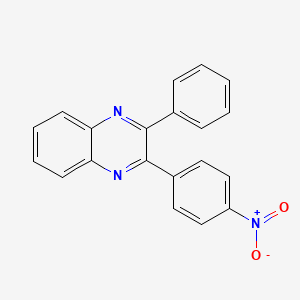

Quinoxaline derivatives, closely related to quinolines, have been explored for their antimicrobial and antitumor properties. They serve as catalysts' ligands and are used in pharmaceuticals such as antibiotics, indicating that quinoline-related compounds, including this compound, may offer valuable biological activities (Pareek & Kishor, 2015).

Biological Activity of Carboxylic Acids

Natural carboxylic acids exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship suggests that the presence of carboxyl and hydroxyl groups in compounds like this compound could contribute to bioactive properties, potentially influencing the development of new pharmaceuticals or functional materials (Godlewska-Żyłkiewicz et al., 2020).

Environmental Applications

Parabens, esters of para-hydroxybenzoic acid, are used as preservatives and have been studied for their environmental presence and impact. Given the structural similarities, research on compounds like this compound could extend to environmental sciences, focusing on their biodegradability, environmental fate, and potential as safer alternatives to current chemicals (Haman et al., 2015).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, which share structural motifs with quinolines, have been used in optoelectronic materials due to their luminescent properties. This suggests a potential application of this compound in developing novel materials for electronic devices, highlighting the versatility of quinoline derivatives in materials science (Lipunova et al., 2018).

properties

IUPAC Name |

4-[(3-ethoxycarbonyl-6-methylquinolin-4-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-3-26-20(25)16-11-21-17-9-4-12(2)10-15(17)18(16)22-14-7-5-13(6-8-14)19(23)24/h4-11H,3H2,1-2H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBNHRYMVNUCHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5511099.png)

![2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5511126.png)

![(4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine](/img/structure/B5511134.png)

![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)

![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)

![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)

![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)

![4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5511198.png)

![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)